molecular formula C8H6FNS B14581478 [(2-Fluorophenyl)sulfanyl]acetonitrile CAS No. 61081-27-4

[(2-Fluorophenyl)sulfanyl]acetonitrile

Cat. No.: B14581478
CAS No.: 61081-27-4
M. Wt: 167.21 g/mol
InChI Key: GKYWWBXVQGKROM-UHFFFAOYSA-N
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Description

[(2-Fluorophenyl)sulfanyl]acetonitrile (CAS 130612-84-9) is a versatile chemical building block with the molecular formula C8H6FNS and a molecular weight of 167.20 . This compound, which features both nitrile and phenylsulfanyl functional groups on a fluoro-substituted ring, is of significant interest in advanced organic synthesis and pharmaceutical intermediate research. Nitrile-containing compounds are pivotal in medicinal chemistry for constructing diverse nitrogen-containing heterocycles and are commonly hydrolyzed to carboxylic acids or reduced to amines, enabling access to a wide array of functional groups . The integration of a fluorine atom, a common strategy in drug design, can influence a molecule's electronic properties, metabolic stability, and binding affinity. Researchers can utilize this compound as a key synthon in cyclization reactions and the development of novel sulfur-containing heterocyclic frameworks. It is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWWBXVQGKROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651403
Record name [(2-Fluorophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-27-4
Record name [(2-Fluorophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Fluorophenyl Sulfanyl Acetonitrile

Nucleophilic Reactivity of the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is a site of significant electrophilicity, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing 2-fluorophenylsulfanyl group is expected to enhance this electrophilicity.

Reactions with Thiols: Formation of Thioimidates and Amino Dithioacetals

While specific studies on [(2-Fluorophenyl)sulfanyl]acetonitrile are not extensively documented, the reaction of nitriles with thiols is a known transformation in organic synthesis. The initial nucleophilic addition of a thiol to the nitrile carbon, often catalyzed by a base, leads to the formation of a thioimidate intermediate. This intermediate can then undergo further reaction. If a second equivalent of thiol is present, it can add to the thioimidate, ultimately forming an amino dithioacetal. The general mechanism involves the activation of the thiol to a more nucleophilic thiolate by a base, which then attacks the electrophilic carbon of the nitrile.

General Reaction Scheme:

R-CN + R'-SH → [R-C(S-R')=NH] (Thioimidate)

[R-C(S-R')=NH] + R'-SH → R-C(S-R')₂NH₂ (Amino Dithioacetal)

Role in Bioconjugation Reactions (e.g., Nitrile Bis-Thiol (NBT) Reaction)

The reactivity of nitriles with thiols has been harnessed in the field of bioconjugation. The Nitrile Bis-Thiol (NBT) reaction is a notable example, where the nitrile group serves as a linchpin to connect two thiol-containing molecules, such as cysteine residues in proteins. This reaction proceeds through the formation of a cyclic thioimidate, which can then rearrange or be trapped, leading to a stable linkage. Although the specific use of this compound in NBT reactions has not been detailed in the literature, its inherent reactivity profile suggests potential applicability in this area. The electron-withdrawing nature of the 2-fluorophenyl group could modulate the reaction rate, a key consideration in designing bioconjugation reagents.

Intermolecular and Intramolecular Reactivity Pathways

The nitrile group of this compound can participate in both intermolecular and intramolecular reactions. Intermolecularly, it can react with a variety of nucleophiles besides thiols, such as amines and alcohols, to form amidines and imidates, respectively. Intramolecularly, if a suitable nucleophile is present elsewhere in the molecule or in a tethered reactant, cyclization can occur. The geometry and flexibility of the molecule would play a crucial role in the feasibility and outcome of such intramolecular pathways.

Reactivity at the α-Carbon of the Acetonitrile (B52724) Moiety

The carbon atom adjacent to the nitrile group (the α-carbon) is activated by the electron-withdrawing nature of both the nitrile and the 2-fluorophenylsulfanyl group, making it a site for several important reactions.

Deprotonation and Nucleophilic Character

The protons on the α-carbon of this compound are acidic due to the resonance stabilization of the resulting carbanion by the adjacent nitrile group and the inductive effect of the sulfur and fluorine atoms. Treatment with a suitable base can deprotonate this carbon, generating a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. The choice of base is critical to avoid competing reactions at the nitrile group.

Illustrative Deprotonation and Alkylation:

ReactantBaseElectrophileProduct
This compoundSodium HydrideMethyl Iodide2-[(2-Fluorophenyl)sulfanyl]propanenitrile
This compoundLithium DiisopropylamideBenzaldehyde3-Hydroxy-2-[(2-fluorophenyl)sulfanyl]-3-phenylpropanenitrile

This table presents hypothetical reactions based on the general reactivity of α-cyano sulfides and is for illustrative purposes.

Radical Pathways and Intermediates

The α-carbon of this compound can also be involved in radical reactions. Homolytic cleavage of the C-H bond at the α-position would generate a stabilized radical intermediate. This radical is stabilized by resonance with the nitrile group. Such radical intermediates can be generated through various methods, including the use of radical initiators or photolysis. Once formed, these radicals can participate in a range of transformations, such as radical additions to alkenes or radical cyclizations. Studies on analogous compounds like phenylsulfanylacetic acid have shown the formation of radical cations that undergo fragmentation, suggesting that similar radical pathways could be accessible to this compound under specific conditions. nih.gov

Hypothetical Radical Reaction Data:

Reaction TypeInitiatorSubstrateKey Intermediate
Radical AdditionAIBNStyreneα-cyano-α-(2-fluorophenylsulfanyl)benzyl radical
Photochemical ReactionUV light-This compound radical cation

This table is a hypothetical representation of potential radical reactions and intermediates for illustrative purposes.

Reactivity of the Aryl Thioether Moiety

The aryl thioether linkage is a key site of reactivity in this compound, susceptible to both cleavage and modification.

The carbon-sulfur (C-S) bond in aryl thioethers can be activated under various conditions, leading to cleavage or transformation. While direct studies on the C-S bond activation of this compound are not extensively detailed in the reviewed literature, the reactivity of similar aryl thioether structures provides insights. For instance, the metabolism of analogous α,α-difluoroethyl thioether motifs demonstrates that the sulfur atom is readily oxidized. This process involves the conversion of the thioether to the corresponding sulfoxide (B87167) and subsequently to the sulfone. Such transformations highlight the potential for the sulfur atom in this compound to participate in oxidation reactions, a common pathway for functional group interconversion of thioethers.

Furthermore, functional group interconversions involving the aryl thioether moiety can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A notable example in related systems is the conversion of S-perfluoroalkyl aryl sulfoxides into ortho-thioethers through a-sigmatropic rearrangement. This type of reaction underscores the potential for complex intramolecular rearrangements that can modify the substitution pattern of the aromatic ring. General functional group interconversion strategies can also be applied, such as the conversion of the thioether to a sulfonium (B1226848) salt by reaction with an alkyl halide, which then can act as a leaving group in substitution reactions.

The nitrile group of this compound can also undergo a variety of functional group interconversions. Common transformations for nitriles include reduction to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Hydrolysis of the nitrile under acidic or basic conditions would yield a carboxylic acid.

A summary of potential functional group interconversions for the aryl thioether and nitrile moieties is presented below:

Starting Functional GroupReagents and ConditionsProduct Functional Group
Aryl ThioetherMild Oxidant (e.g., H2O2)Aryl Sulfoxide
Aryl ThioetherStrong Oxidant (e.g., m-CPBA)Aryl Sulfone
NitrileLiAlH4, then H2OPrimary Amine
NitrileH3O+, ΔCarboxylic Acid
NitrileNaOH, H2O, ΔCarboxylate Salt

The presence of a fluorine atom at the ortho position of the phenyl ring in this compound has a significant electronic influence on the reactivity of the molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect (-I) can decrease the electron density of the aromatic ring. This deactivation can influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

In the context of nucleophilic aromatic substitution, the fluorine atom can act as a leaving group, particularly when the ring is activated by other electron-withdrawing groups. However, in many cases, chlorine and bromine are better leaving groups. The synthesis of fluoro-substituted aryl thioethers has been achieved through the aromatic substitution of aryl halides, where the reactivity can be enhanced by the use of additives like 18-crown-6 (B118740) ether.

The fluoro-substituent can also influence the reactivity of the thioether moiety. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the sulfur atom. Moreover, the position of the fluorine atom can direct the regioselectivity of reactions on the aromatic ring.

Electrophilic and Nucleophilic Substitution Processes

This compound can participate in both electrophilic and nucleophilic substitution reactions, targeting either the aromatic ring or the acetonitrile side chain.

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The ortho, para-directing effect of the sulfur atom in the thioether group and the meta-directing effect of the electron-withdrawing fluorine substituent will compete to determine the position of substitution. The -S-CH2CN group is generally considered an ortho, para-director due to the ability of the sulfur to stabilize the cationic intermediate through resonance. The fluorine atom, while deactivating, is also an ortho, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the thioether group, with the fluorine's deactivating effect potentially slowing the reaction rate.

Nucleophilic Substitution: The acetonitrile moiety provides a site for nucleophilic attack. The acidic nature of the α-protons to the nitrile group allows for deprotonation by a base to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles such as alkyl halides. The acetonitrile group itself can also be activated to act as a nucleophile.

Nucleophilic aromatic substitution on the fluorophenyl ring is also a possibility, especially if there are other strongly electron-withdrawing groups present to activate the ring. In such cases, the fluorine atom could potentially be displaced by a nucleophile.

Stereochemical Aspects of Reactions Involving this compound Derivatives

When reactions involving this compound or its derivatives create a new chiral center, the stereochemical outcome becomes an important consideration. For instance, if the α-carbon of the acetonitrile group is substituted, a new stereocenter can be formed.

In nucleophilic substitution reactions, the mechanism (SN1 or SN2) will determine the stereochemistry. An SN2 reaction at a chiral center typically proceeds with inversion of configuration, while an SN1 reaction would lead to a racemic mixture. Studies on nucleophilic fluorine substitution reactions of similar compounds have shown that the stereochemical outcome can be influenced by the reaction conditions and the nature of the substrate, with both inversion and epimerization being observed.

The following table summarizes the expected stereochemical outcomes for reactions at a chiral α-carbon in a derivative of this compound:

Reaction TypeStereochemical Outcome
SN2 SubstitutionInversion of configuration
SN1 SubstitutionRacemization

Synthetic Utility and Applications in Complex Molecule Construction

[(2-Fluorophenyl)sulfanyl]acetonitrile as a Building Block in Heterocyclic Synthesis

The structural features of this compound, especially the active methylene (B1212753) group adjacent to the electron-withdrawing nitrile, provide multiple reaction sites for cyclization strategies. This makes it a potent precursor for a variety of sulfur and nitrogen-containing heterocycles.

Formation of β-Enaminonitrile Derivatives

β-Enaminonitriles are valuable synthetic intermediates, and this compound can serve as a precursor to sulfur-containing variants. Electrochemical methods have demonstrated the feasibility of synthesizing sulfur-containing β-enaminonitrile derivatives through the C(sp³)–H bond functionalization of acetonitrile (B52724) with thiophenols. nih.gov An analogous pathway can be envisioned starting from this compound.

In a representative electrochemical process, an indirect electrolysis using a redox catalyst like potassium iodide (KI) can facilitate the oxidative coupling. nih.gov The process is believed to involve the oxidation of the iodide ion, which then abstracts a hydrogen atom from the methylene group of the acetonitrile derivative, leading to a stabilized radical. Dimerization of this radical intermediate, followed by tautomerization, yields the β-enaminonitrile. Research on the reaction of p-fluorothiophenol with acetonitrile has shown high yields and excellent stereoselectivity, favoring the Z-isomer. nih.gov

Table 1: Representative Electrochemical Synthesis of a Sulfur-Containing β-Enaminonitrile

Parameter Condition Reference
Reactants p-Fluorothiophenol, Acetonitrile nih.gov
Catalyst System Citric Acid, DPPE, KI nih.gov
Cell Type Undivided Cell, Galvanostatic (10 mA) nih.gov
Yield 96% nih.gov

| Stereoselectivity (Z:E) | 19:1 | nih.gov |

Construction of Benzothiazine Scaffolds and Related Systems

Benzothiazines are an important class of heterocyclic compounds with applications in medicinal chemistry. mdpi.comnih.gov The synthesis of 1,4-benzothiazine derivatives can be achieved through the condensation of 2-aminothiophenol (B119425) (2-ATP) with compounds containing an active methylene group, such as β-keto-nitriles or 1,3-dicarbonyls. nih.govresearchgate.net

This compound can be utilized in a biomimetic strategy for benzothiazine synthesis. The reaction typically involves the in-situ oxidation of 2-aminothiophenol to its disulfide, which then reacts with the active methylene compound. The resulting enamine intermediate undergoes intramolecular cyclization via nucleophilic attack to form the 1,4-benzothiazine ring system. nih.gov The presence of the 2-fluorophenyl group is synthetically advantageous; studies on related S-2-halophenyl compounds in the synthesis of 2,1-benzothiazines have shown that S-2-fluorophenyl precursors can afford higher yields compared to their chloro- or bromo-substituted counterparts. nih.gov

Integration into Pyrrole (B145914) and Thiazole (B1198619) Derivatives

The active methylene group in this compound makes it a suitable substrate for classic heterocyclic syntheses like the Hantzsch thiazole synthesis. nih.gov In this reaction, the methylene carbon acts as a nucleophile, reacting with an α-halocarbonyl compound. Subsequent condensation with a thioamide or thiourea (B124793) provides the thiazole ring. The [(2-fluorophenyl)sulfanyl] moiety would be positioned at the C5 position of the resulting thiazole ring, offering a route to highly functionalized thiazole derivatives.

Similarly, this building block can be integrated into pyrrole scaffolds. While multiple synthetic routes to pyrroles exist, those involving active methylene compounds are particularly relevant. For instance, in variations of the Hantzsch pyrrole synthesis, the α-cyano sulfide (B99878) can react with α-haloketones and an amine (like ammonia) to construct the pyrrole ring.

Role in Cyanomethylation and Fluoroalkylation Reactions

The compound serves as a functionalized source for both the cyanomethyl group and the 2-fluorophenyl moiety, enabling its use in cyanomethylation and as a building block for fluoro-substituted molecules.

The introduction of a cyanomethyl group is a valuable transformation in organic synthesis, as the nitrile can be readily converted into amines or carboxylic acids. nsf.govmdpi.com Cyanomethylation reactions often proceed via a radical mechanism, where a cyanomethyl radical is generated from acetonitrile and added to a substrate like an alkene or arene. encyclopedia.pubnih.gov this compound can act as a precursor to the [(2-fluorophenyl)sulfanyl]cyanomethyl radical. The adjacent sulfur atom can stabilize the radical intermediate, potentially influencing the reactivity and selectivity of the addition compared to the unsubstituted cyanomethyl radical.

While not a direct fluoroalkylating agent in the sense of transferring a simple fluoroalkyl group, this compound is a key reagent for introducing a fluoroaryl-containing fragment into a molecule. The incorporation of fluorine into drug candidates is a common strategy to modulate properties like metabolic stability and binding affinity. nih.gov Synthetic methods that form carbon-fluorine bonds are numerous, involving both nucleophilic and electrophilic fluorinating reagents. harvard.eduacs.orgresearchgate.net By using this compound as a building block, the entire fluoroaryl-sulfanyl-methyl cyanide unit can be incorporated, effectively achieving the "fluoroalkylation" of a target scaffold in a broader sense.

Applications in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnyu.eduresearchgate.net The this compound moiety can be valuable in LSF in two main ways.

First, if a lead compound already contains this fragment, the aromatic rings provide handles for further modification. The electron-rich thioether-substituted ring or the fluorophenyl ring can be targeted for C-H functionalization. nih.gov Methods for the late-stage activation of strong Ar-Cl and Ar-F bonds are also emerging, suggesting that the fluorine atom itself could be a site for transformation under specific conditions. chemrxiv.org

Second, this compound can be used as a reagent to functionalize a complex substrate in a late-stage cyanomethylation reaction, introducing the fluorinated thioether moiety and a versatile nitrile handle in a single step.

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The reactivity of this compound is central to its utility in forming key skeletal bonds in organic synthesis.

The methylene protons are acidic (pKa ≈ 20-25 in DMSO for similar structures) due to the adjacent electron-withdrawing nitrile group and the stabilizing sulfur atom. This allows for easy deprotonation with a suitable base to form a stabilized carbanion. This nucleophile is a potent intermediate for forming new carbon-carbon bonds. cognitoedu.orgchemrevise.org It can participate in a variety of classical transformations:

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxynitriles.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Furthermore, the synthesis of the heterocyclic systems described in section 4.1 are prime examples of its role in carbon-heteroatom bond formation. researchgate.netmdpi.com For instance, in the construction of benzothiazines from 2-aminothiophenol, a C-S bond is formed via the reaction of the thiol with the nitrile carbon, and a C-N bond is formed upon cyclization of the amine onto an electrophilic center. nih.govorganic-chemistry.org These transformations underscore the compound's ability to facilitate the programmed assembly of complex ring systems through sequential C-C and C-heteroatom bond formations.

Table 2: Key Bond-Forming Reactions Utilizing this compound

Reaction Type Bond Formed Description Potential Application
Alkylation C-C The α-carbanion reacts with alkyl halides. Elongation of the carbon skeleton.
Aldol (B89426) Addition C-C The α-carbanion adds to carbonyl compounds. Synthesis of β-hydroxynitriles.
Hantzsch Synthesis C-N, C-S Condensation with α-haloketone and thioamide. Formation of substituted thiazole rings.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. Density Functional Theory (DFT) is a common method for these investigations, providing a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For [(2-Fluorophenyl)sulfanyl]acetonitrile, a FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Significance
EHOMO Value in eV Indicates electron-donating capability.
ELUMO Value in eV Indicates electron-accepting capability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, particularly hyperconjugative interactions, are key to understanding molecular stability and the nature of intramolecular charge transfer.

An NBO analysis of this compound would identify the key donor-acceptor interactions and their corresponding stabilization energies, offering insights into the delocalization of electron density from the sulfur lone pairs or the phenyl ring π-system to antibonding orbitals.

Table 2: Potential NBO Analysis Results for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (S) σ*(C-C) Value Hyperconjugation
π (C-C) of Phenyl Ring π*(C-N) Value π-delocalization

E(2) represents the stabilization energy associated with the donor-acceptor interaction.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as sites for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit positive potential.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Analysis and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state are critical for understanding the reaction mechanism and kinetics. This analysis helps in confirming whether a proposed mechanism is energetically feasible.

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or reactions involving the nitrile group, transition state analysis would elucidate the step-by-step mechanism and the structure of the high-energy intermediates.

Energetic Profiles and Selectivity Predictions

For this compound, computational modeling could predict the regioselectivity and stereoselectivity of its reactions by comparing the energetic profiles of different possible pathways.

Table 3: Illustrative Energetic Profile Data for a Reaction of this compound

Reaction Pathway Activation Energy (ΔG‡) (kcal/mol) Reaction Energy (ΔGrxn) (kcal/mol) Predicted Outcome
Pathway A Value Value Favored/Disfavored

Influence of Solvent and Catalyst on Reaction Outcomes

Detailed theoretical and computational investigations specifically modeling the influence of various solvents and catalysts on the reaction outcomes for the synthesis or subsequent reactions of this compound are not extensively available in the current body of scientific literature. However, general principles of computational chemistry can provide a predictive framework for understanding these effects.

Solvent effects in chemical reactions are complex and can significantly alter reaction rates and selectivity. Computational approaches, such as those employing implicit or explicit solvent models, are crucial for elucidating these influences. For a molecule like this compound, the polarity of the solvent would be expected to play a significant role in reactions involving charged intermediates or transition states. Solvents can influence reactivity by:

Stabilizing or destabilizing reactants, transition states, and products: Polar solvents, for instance, would better stabilize charged species compared to nonpolar solvents.

Directly participating in the reaction mechanism: Solvents like water or alcohols can act as proton donors or acceptors.

Altering catalyst activity: The solvent can affect the solubility and conformational dynamics of a catalyst, thereby modulating its efficiency.

Similarly, computational studies are instrumental in understanding the role of catalysts. For the synthesis of this compound, which could involve a nucleophilic substitution reaction between 2-fluorothiophenol (B1332064) and chloroacetonitrile (B46850), a catalyst's role would be to lower the activation energy of the reaction. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, both with and without a catalyst, to elucidate the catalytic mechanism and predict the most effective catalysts.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses and molecular dynamics (MD) simulations for this compound have not been extensively reported. However, these computational techniques are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the key dihedral angles to consider would be around the C-S and C-C bonds, which would dictate the spatial orientation of the 2-fluorophenyl ring relative to the acetonitrile (B52724) group. Computational methods like DFT can be used to perform a systematic search of the potential energy surface to locate the energy minima corresponding to stable conformers.

Molecular Dynamics (MD) Simulations provide a time-dependent view of molecular motion. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape over time. Such simulations, often performed with explicit solvent molecules, can reveal:

The flexibility of the molecule.

The predominant conformations present in solution.

The timescale of transitions between different conformations.

The nature of interactions between the solute and solvent molecules.

The following table illustrates the type of data that could be generated from a conformational analysis of this compound, though it is important to note that this is a hypothetical representation.

Dihedral Angle(s)Relative Energy (kcal/mol)Population (%)
Torsion 1 (C-S-C-C)0.065
Torsion 2 (C-S-C-C)1.225
Torsion 3 (C-S-C-C)2.510

Structure-Reactivity Relationships Derived from Computational Data

While specific quantitative structure-reactivity relationship (QSAR) models for this compound are not available, computational data provides the foundation for developing such relationships. DFT calculations can be used to compute a variety of molecular descriptors that are known to correlate with chemical reactivity.

These descriptors can be broadly categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating potential sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions.

Steric Descriptors: These relate to the size and shape of the molecule and can influence the accessibility of reactive sites.

By calculating these descriptors for a series of related aryl thioacetonitriles and correlating them with experimentally determined reaction rates or biological activities, a QSAR model could be developed. This model could then be used to predict the reactivity of new, untested compounds in the series.

The table below provides a hypothetical example of the kind of computational data that would be used to build a structure-reactivity relationship.

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
This compound-7.5-1.23.5
[(4-Chlorophenyl)sulfanyl]acetonitrile-7.7-1.43.2
[(4-Methylphenyl)sulfanyl]acetonitrile-7.2-1.13.8

Q & A

Q. What are the optimal synthetic routes for [(2-Fluorophenyl)sulfanyl]acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

  • Thiol-Acetonitrile Coupling: Reacting 2-fluorobenzenethiol with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile. Yields range from 70–85% depending on solvent polarity and reaction time .
  • One-Pot Sulfanylation: A modified procedure using pyrrolidin-2-ylidene intermediates (e.g., [(2-fluorophenyl)sulfonyl] derivatives) can achieve yields up to 92% under mild conditions (room temperature, 3–4 hours) .

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeTemperatureYield (%)Key IntermediateReference
Thiol-Acetonitrile Coupling6–8 hoursReflux70–85Bromoacetonitrile
One-Pot Sulfanylation3–4 hoursRT82–92Pyrrolidin-2-ylidene

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are essential for confirming the sulfanyl (-S-) linkage and fluorophenyl group. Key peaks include:
    • 1H^1H: δ 3.8–4.2 ppm (acetonitrile CH₂), δ 6.8–7.5 ppm (fluorophenyl protons) .
    • 19F^{19}F: δ -110 to -115 ppm (ortho-fluorine coupling) .
  • LC/MS: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 180.03) .
  • IR Spectroscopy: Stretching vibrations for C≡N (~2250 cm⁻¹) and C-S (~650 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies in yields often arise from:

  • Reagent Purity: Trace moisture in acetonitrile or thiol reagents reduces reactivity. Use anhydrous solvents and rigorously dry glassware .
  • Catalytic Systems: Substituting K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) improves reaction efficiency in polar aprotic solvents .
  • Analytical Validation: Cross-validate yields using orthogonal techniques (e.g., HPLC purity >97% vs. GC analysis) .

Q. Table 2: Troubleshooting Yield Discrepancies

IssueSolutionReference
Low reactivity of thiolUse freshly distilled 2-fluorobenzenethiol
Side-product formationAdd molecular sieves to absorb H₂O
Incomplete conversionExtend reaction time to 12 hours

Q. What strategies optimize this compound for medicinal chemistry applications?

Methodological Answer:

  • Bioisosteric Replacement: Replace the fluorophenyl group with trifluoromethyl or methoxy variants to enhance metabolic stability .
  • Derivatization: React the nitrile group with hydroxylamine to form amidoxime derivatives for improved solubility .
  • Targeted Synthesis: Use computational docking (e.g., AutoDock Vina) to predict interactions with neurological targets like GABA receptors .

Q. How can researchers address stability challenges during storage and handling?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
  • Degradation Analysis: Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC tracking .
  • Stabilizers: Add 0.1% (w/v) BHT (butylated hydroxytoluene) to acetonitrile solutions to inhibit radical-mediated degradation .

Q. What advanced analytical methods are used to study reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated acetonitrile (CD₃CN) to probe rate-determining steps in nucleophilic substitutions .
  • DFT Calculations: Model transition states for sulfanyl-group transfer using Gaussian 16 at the B3LYP/6-31G* level .
  • In Situ IR Spectroscopy: Track real-time disappearance of C≡N and C-S peaks during reactions .

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